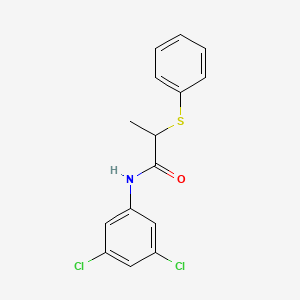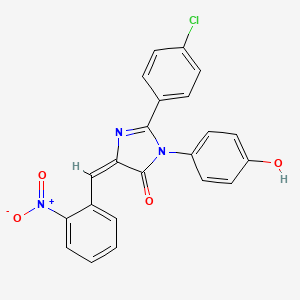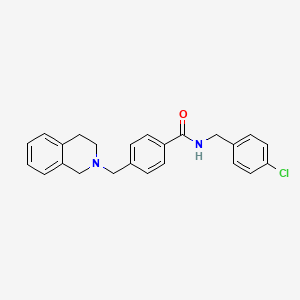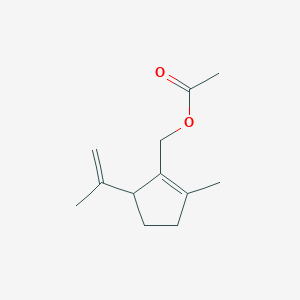
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as AZT and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters such as dopamine and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which can have a wide range of effects on various biological processes.
Biochemical and Physiological Effects
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antipsychotic properties. It has also been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers studying various biological processes. However, one of the main limitations of using this compound is its potential toxicity. It is important for researchers to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are many potential future directions for research on 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride. Some possible areas of research include its potential applications in the treatment of various neurological disorders, its potential use as an analgesic, and its potential use in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is a complex process that involves multiple steps. The first step involves the condensation of 2-chloro-N-(1-azepanyl)acetamide with 2-trifluoromethylphenothiazine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, which is then further reacted with hydrochloric acid to form the final product, 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride.
Aplicaciones Científicas De Investigación
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2OS.ClH/c22-21(23,24)15-9-10-19-17(13-15)26(16-7-3-4-8-18(16)28-19)20(27)14-25-11-5-1-2-6-12-25;/h3-4,7-10,13H,1-2,5-6,11-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSCFKZPCMSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azepan-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)

![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)